Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit succinate dehydrogenase (complex ii) in the fungal mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
For instance, it may inhibit succinate dehydrogenase, thereby disrupting the normal functioning of the enzyme and leading to a halt in energy production . This would result in the death of the fungal cells, providing an effective means of controlling fungal infections .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . By blocking these pathways, the compound prevents the cells from producing the energy they need to survive and function, leading to their death .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been shown to affect lipophilicity, which can influence absorption, distribution, metabolism, and excretion (adme) properties . Specifically, the trifluoromethyl group can reduce lipophilicity compared to the corresponding ethyl derivatives, potentially affecting the compound’s bioavailability .
Result of Action
The result of the compound’s action is likely the death of the fungal cells due to energy deprivation. By inhibiting succinate dehydrogenase, the compound disrupts the cells’ ability to produce energy, leading to their death . This makes the compound potentially useful in the treatment of fungal infections .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-5-7-6-16-4-3-9(7)17-10(8)12(13,14)15/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZNCOFZKAEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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